4-Phenoxy-2-furoyl chloride 4-Phenoxy-2-furoyl chloride
Brand Name: Vulcanchem
CAS No.: 914637-70-0
VCID: VC7926330
InChI: InChI=1S/C11H7ClO3/c12-11(13)10-6-9(7-14-10)15-8-4-2-1-3-5-8/h1-7H
SMILES: C1=CC=C(C=C1)OC2=COC(=C2)C(=O)Cl
Molecular Formula: C11H7ClO3
Molecular Weight: 222.62 g/mol

4-Phenoxy-2-furoyl chloride

CAS No.: 914637-70-0

Cat. No.: VC7926330

Molecular Formula: C11H7ClO3

Molecular Weight: 222.62 g/mol

* For research use only. Not for human or veterinary use.

4-Phenoxy-2-furoyl chloride - 914637-70-0

Specification

CAS No. 914637-70-0
Molecular Formula C11H7ClO3
Molecular Weight 222.62 g/mol
IUPAC Name 4-phenoxyfuran-2-carbonyl chloride
Standard InChI InChI=1S/C11H7ClO3/c12-11(13)10-6-9(7-14-10)15-8-4-2-1-3-5-8/h1-7H
Standard InChI Key CQXHLNAGAUDPCF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=COC(=C2)C(=O)Cl
Canonical SMILES C1=CC=C(C=C1)OC2=COC(=C2)C(=O)Cl

Introduction

Structural and Nomenclature Analysis

Chemical Identity

4-Phenoxy-2-furoyl chloride (IUPAC name: 4-phenoxyfuran-2-carbonyl chloride) consists of a furan ring substituted with a phenoxy group (-OPh) at the 4-position and a carbonyl chloride (-COCl) group at the 2-position. Its molecular formula is C11_{11}H7_7ClO3_3, with a calculated molecular weight of 226.63 g/mol. The exact mass, derived from isotopic composition, is approximately 226.0038 u .

Key Structural Features:

  • Furan Core: A five-membered aromatic ring with oxygen heteroatom.

  • Phenoxy Substituent: Introduces steric bulk and electronic effects, altering reactivity compared to simpler acyl chlorides.

  • Carbonyl Chloride: A highly reactive electrophilic site for nucleophilic acyl substitution reactions .

Synthetic Pathways

Primary Synthesis Route

The synthesis of 4-phenoxy-2-furoyl chloride likely follows a two-step process analogous to 2-furoyl chloride production :

  • Carboxylic Acid Precursor:

    • 4-Phenoxy-2-furoic acid is synthesized via Friedel-Crafts acylation or Ullmann coupling, introducing the phenoxy group to the furan ring.

  • Acyl Chloride Formation:

    • The carboxylic acid reacts with thionyl chloride (SOCl2_2) under reflux conditions:

      4-Phenoxy-2-furoic acid+SOCl24-Phenoxy-2-furoyl chloride+SO2+HCl\text{4-Phenoxy-2-furoic acid} + \text{SOCl}_2 \rightarrow \text{4-Phenoxy-2-furoyl chloride} + \text{SO}_2 + \text{HCl}
    • Yield optimization typically requires anhydrous conditions and catalytic dimethylformamide (DMF) .

Alternative Methods

  • Phosgene (COCl2_2): Less commonly used due to toxicity but effective for sterically hindered substrates.

  • Oxalyl Chloride ((COCl)2_2): Suitable for acid-sensitive precursors, offering milder reaction conditions .

Physicochemical Properties

Experimental and Calculated Data

While direct experimental data for 4-phenoxy-2-furoyl chloride remains scarce, properties are extrapolated from structurally similar compounds:

PropertyValue (Calculated/Inferred)Basis for Inference
Density~1.35 g/mLComparison to 2-furoyl chloride
Boiling Point180–190 °C (dec.)Analogous to 4-bromo derivatives
LogP (Partition Coeff.)3.2 ± 0.3Computational modeling
SolubilitySoluble in THF, DCM, etherCommon for acyl chlorides

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at ~1770 cm1^{-1} (C=O stretch) and ~730 cm1^{-1} (C-Cl stretch).

  • NMR:

    • 1^1H NMR: Aromatic protons of phenoxy group (δ 6.8–7.4 ppm), furan protons (δ 6.2–6.5 ppm).

    • 13^13C NMR: Carbonyl carbon at δ ~160 ppm, furan carbons at δ ~110–150 ppm .

Reactivity and Applications

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes reactions typical of acyl chlorides:

  • Esterification: With alcohols to form 4-phenoxy-2-furoate esters.

  • Amidation: Reaction with amines yields substituted amides, valuable in drug design .

Polymer Chemistry

As a monomer, it could participate in polycondensation reactions to produce thermally stable polyesters or polyamides, leveraging the aromatic phenoxy group for rigidity .

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